molecular formula C₁₂H₈D₅NO₄S B1154067 S-Benzoyl Tiopronin-d5

S-Benzoyl Tiopronin-d5

Cat. No.: B1154067
M. Wt: 272.33
Attention: For research use only. Not for human or veterinary use.
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Description

S-Benzoyl Tiopronin-d5 is a stable isotope-labeled derivative of tiopronin, where five hydrogen atoms are replaced with deuterium (D5) and the thiol (-SH) group is protected by a benzoyl moiety. This modification enhances its stability and utility in analytical applications, particularly as an internal standard for chromatographic techniques such as LC-MS/MS. Its primary role is to ensure accurate quantification of unlabeled tiopronin in biological matrices by compensating for variability during sample preparation and analysis .

The compound is commercially available through specialized suppliers like Shanghai Zhenzhun Biotech (IR-71232, 1 mg) and CymitQuimica (TR-B209587, 10 mg at 1,568.00 €), reflecting its niche use in high-precision research .

Properties

Molecular Formula

C₁₂H₈D₅NO₄S

Molecular Weight

272.33

Synonyms

Thio-benzoic Acid S-ester with N-(2-mercaptopropionyl)glycine-d5;  N-(2-Mercaptopropionyl)-glycine Benzoate-d5;  N-(2-Mercaptopropionyl)-glycine benzoate-d5 (ester);  N-(α-Benzoylthiopropionyl)glycine-d5;  N-[2-(S-Benzoylthio)propionyl]glycine-d5;  S-Benz

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Tiopronin Isotopologues
  • Tiopronin-D3 (IR-81723) and Tiopronin-13C,D3 (IR-81724): These variants differ in isotopic labeling (D3 vs. D5) and are used as internal standards. The choice depends on the target analyte’s fragmentation pattern in mass spectrometry. S-Benzoyl Tiopronin-d5 offers enhanced deuterium substitution, reducing isotopic interference in complex matrices .
S-Benzoyl Thiamine
  • Derived from thiamine (vitamin B1), this compound features a benzoyl-protected thiol group. In benfotiamine cream, S-benzoyl thiamine demonstrated a 2,500-fold increase in dermal thiamine levels compared to controls, highlighting the role of S-benzoylation in improving stability and bioavailability . Unlike this compound, it serves as a prodrug for therapeutic delivery rather than an analytical tool.
N-Acetylcysteine (NAC) Derivatives
  • NAC Esters/Amides : Alkyl esters (e.g., N-acetylcysteine amide, NACA) and S-benzoyl esters of NAC were developed to overcome NAC’s poor bioavailability. These modifications enhance membrane permeability and systemic delivery, enabling therapeutic use in neurodegenerative diseases and glutathione (GSH) deficiency disorders .

  • S-Allyl Cysteine (SAC) : A natural cysteine derivative from garlic, SAC increases GSH levels and antioxidant enzyme activity (e.g., GPx, SOD). Unlike this compound, SAC is hydrophilic and directly contributes to cellular redox balance .

Functional Comparison

Compound Primary Application Isotope Labeling Key Feature Research Findings
This compound Analytical internal standard D5 Benzoyl-thiol protection Enables precise tiopronin quantification
Tiopronin-D3 Analytical internal standard D3 Lower deuterium substitution Used for less complex matrices
S-Benzoyl Thiamine Topical prodrug None Enhances dermal thiamine delivery 2,500-fold increase in skin thiamine
NACA Therapeutic prodrug None Improved NAC bioavailability Mitigates GSH deficiency in vivo
SAC Dietary antioxidant None Natural redox modulation Elevates plasma GSH by 30–40%

Key Differentiators

  • Analytical vs. Therapeutic Focus : this compound is exclusively analytical, while NAC derivatives and S-benzoyl thiamine are therapeutic prodrugs.
  • Isotopic Complexity: The D5 label in this compound minimizes spectral overlap in mass spectrometry, unlike non-labeled or lightly labeled analogues .
  • Mechanism of Action : SAC and NAC derivatives directly modulate cellular redox states, whereas this compound serves a passive role in quantification.

Research and Commercial Considerations

  • Cost: At 1,568.00 €/10 mg, this compound is significantly costlier than non-isotopic analogues (e.g., benfotiamine cream components), reflecting its specialized synthesis and low production scale .
  • Stability : The benzoyl group prevents thiol oxidation, crucial for maintaining integrity during sample analysis. This contrasts with unprotected thiols like NAC, which require stabilization agents .

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